molecular formula C28H26N8 B12678411 N'(1),N'(2)-Bis((1E)-(4-aminophenyl)(phenyl)methylene)ethanebis(imidohydrazide) CAS No. 6641-52-7

N'(1),N'(2)-Bis((1E)-(4-aminophenyl)(phenyl)methylene)ethanebis(imidohydrazide)

Cat. No.: B12678411
CAS No.: 6641-52-7
M. Wt: 474.6 g/mol
InChI Key: QQZAVCYXTNNANG-BCEWYCLDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’(1),N’(2)-Bis((1E)-(4-aminophenyl)(phenyl)methylene)ethanebis(imidohydrazide) is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and imidohydrazide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’(1),N’(2)-Bis((1E)-(4-aminophenyl)(phenyl)methylene)ethanebis(imidohydrazide) typically involves the condensation reaction between 4-aminobenzaldehyde and phenylhydrazine in the presence of ethanebis(imidohydrazide). The reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete reaction and high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’(1),N’(2)-Bis((1E)-(4-aminophenyl)(phenyl)methylene)ethanebis(imidohydrazide) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the imidohydrazide groups into amine groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related reduced compounds.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N’(1),N’(2)-Bis((1E)-(4-aminophenyl)(phenyl)methylene)ethanebis(imidohydrazide) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N’(1),N’(2)-Bis((1E)-(4-aminophenyl)(phenyl)methylene)ethanebis(imidohydrazide) exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. The imidohydrazide groups play a crucial role in these interactions, often forming hydrogen bonds or covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-aminophenyl)methane
  • Bis(4-hydroxyphenyl)methane
  • Bis(4-nitrophenyl)methane

Uniqueness

N’(1),N’(2)-Bis((1E)-(4-aminophenyl)(phenyl)methylene)ethanebis(imidohydrazide) is unique due to its specific combination of aromatic rings and imidohydrazide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

6641-52-7

Molecular Formula

C28H26N8

Molecular Weight

474.6 g/mol

IUPAC Name

1-N',2-N'-bis[(E)-[(4-aminophenyl)-phenylmethylidene]amino]ethanediimidamide

InChI

InChI=1S/C28H26N8/c29-23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)33-35-27(31)28(32)36-34-26(20-9-5-2-6-10-20)22-13-17-24(30)18-14-22/h1-18H,29-30H2,(H2,31,35)(H2,32,36)/b33-25+,34-26+

InChI Key

QQZAVCYXTNNANG-BCEWYCLDSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\N=C(/N)\C(=N\N=C(\C2=CC=C(C=C2)N)/C3=CC=CC=C3)\N)/C4=CC=C(C=C4)N

Canonical SMILES

C1=CC=C(C=C1)C(=NN=C(C(=NN=C(C2=CC=CC=C2)C3=CC=C(C=C3)N)N)N)C4=CC=C(C=C4)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.